

Introduction: The Structural Elucidation of a Privileged Scaffold

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Compound of Interest

Compound Name: *2-Phenylpyridin-3-ol*

Cat. No.: *B1294642*

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2-Phenylpyridin-3-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyridine, it belongs to a class of structures that are ubiquitous in pharmaceuticals and functional materials[1]. The precise arrangement of the phenyl and hydroxyl substituents on the pyridine core dictates its chemical reactivity, biological activity, and photophysical properties. Consequently, unambiguous structural verification is a critical first step in any research and development endeavor involving this molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the definitive structural elucidation of organic molecules in solution[2]. This guide provides a comprehensive analysis of the ^1H and ^{13}C NMR spectra of **2-Phenylpyridin-3-ol**, grounded in fundamental principles and data from analogous structures. We will explore the expected chemical shifts and coupling patterns, address the critical influence of tautomerism, and present a robust experimental protocol for acquiring high-quality spectral data.

A Note on Tautomerism: The Pyridinol-Pyridone Equilibrium

A crucial consideration for any hydroxypyridine is the potential for tautomerism, the equilibrium between the hydroxy (pyridinol) form and the keto (pyridone) form.[2]. In the case of **2-Phenylpyridin-3-ol**, this equilibrium is with 3-Phenyl-2(1H)-pyridinone[3].

Caption: Tautomeric equilibrium of **2-Phenylpyridin-3-ol**.

The position of this equilibrium is highly sensitive to the solvent environment. Non-polar solvents tend to favor the pyridinol form, whereas polar, protic solvents can shift the equilibrium towards the pyridone form[2]. This phenomenon has a profound impact on the resulting NMR spectra, as the chemical environment of every nucleus in the molecule is altered. For the purpose of this guide, we will primarily focus on the analysis of the **2-Phenylpyridin-3-ol** (pyridinol) form, which is often favored in common NMR solvents like DMSO-d₆ and CDCl₃, but the possibility of the pyridone tautomer must always be considered when interpreting experimental data.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

Caption: Proton labeling scheme for **2-Phenylpyridin-3-ol**.

Predicted Chemical Shifts and Coupling Constants

The prediction of the ¹H NMR spectrum for **2-Phenylpyridin-3-ol** is based on the analysis of its constituent parts: the 3-hydroxypyridine core and the 2-phenyl substituent. Data from similar compounds like 2-phenylpyridine[4][5], 2-hydroxypyridine[6], and 3-hydroxypyridine[7] are used as a basis for these assignments.

Proton Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Expected Coupling Constants (J, Hz)	Rationale & Notes
H6	8.1 - 8.3	Doublet of doublets (dd)	JH6-H5 \approx 4-5 Hz (ortho), JH6-H4 \approx 1-2 Hz (meta)	This proton is ortho to the electron-withdrawing nitrogen atom, resulting in a significant downfield shift. It is coupled to both H5 and H4.
H4	7.3 - 7.5	Doublet of doublets (dd)	JH4-H5 \approx 8-9 Hz (ortho), JH4-H6 \approx 1-2 Hz (meta)	Influenced by the nitrogen atom and the hydroxyl group. It exhibits ortho coupling to H5 and meta coupling to H6.
H5	7.2 - 7.4	Doublet of doublets (dd)	JH5-H4 \approx 8-9 Hz (ortho), JH5-H6 \approx 4-5 Hz (ortho)	Coupled to two adjacent protons, H4 and H6, resulting in a dd pattern. Its chemical shift is intermediate between H4 and H6.
H2', H6'	7.8 - 8.0	Multiplet (m)	J \approx 7-8 Hz	These ortho protons of the phenyl ring are deshielded due to their proximity

to the pyridine ring and potential anisotropic effects.

H3', H4', H5'

7.4 - 7.6

Multiplet (m)

$J \approx 7-8$ Hz

The meta and para protons of the phenyl ring typically overlap, forming a complex multiplet in the aromatic region.

3-OH

9.0 - 10.0 (in DMSO-d₆)

Broad singlet (br s)

N/A

The chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it appears as a broad, exchangeable singlet. In D₂O, this signal would disappear. In CDCl₃, it may be broader and appear more upfield.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing a detailed map of the carbon skeleton.

Caption: Carbon labeling scheme for **2-Phenylpyridin-3-ol**.

Predicted Chemical Shifts

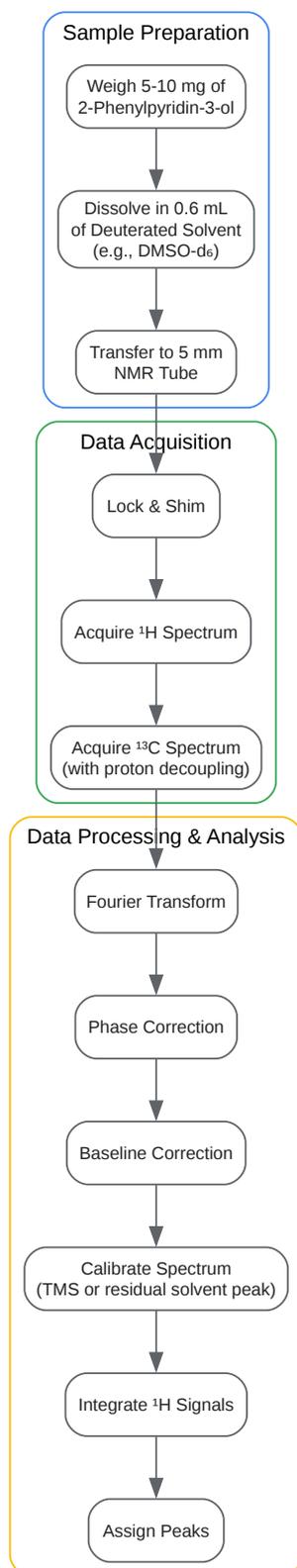
Predictions are derived from established substituent effects and spectral data for 2-phenylpyridine[8][9] and hydroxypyridines[10].

Carbon Label	Predicted Chemical Shift (δ , ppm)	Rationale & Notes
C2	155 - 158	This carbon is attached to both the electronegative nitrogen and the phenyl group, causing a significant downfield shift.
C3	145 - 148	The carbon bearing the hydroxyl group (an oxygen atom) is strongly deshielded, resulting in a large downfield chemical shift.
C6	140 - 143	Similar to H6, this carbon is ortho to the nitrogen and is shifted downfield.
C4	125 - 128	The chemical shift of C4 is influenced by its position relative to the nitrogen and hydroxyl groups.
C5	122 - 124	This carbon is expected to be the most upfield of the pyridine ring carbons.
C1'	138 - 140	The ipso-carbon of the phenyl ring, directly attached to the pyridine ring. Its signal may be of lower intensity.
C4'	129 - 131	The para-carbon of the phenyl ring.
C2', C6'	128 - 130	The ortho-carbons of the phenyl ring.
C3', C5'	126 - 128	The meta-carbons of the phenyl ring.

Part 3: Experimental Protocol

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental workflow is essential. This protocol is designed to be self-validating by including necessary checks and referencing standards.

Workflow for NMR Data Acquisition and Analysis



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Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology

- Sample Preparation:
 - Accurately weigh 5-10 mg of high-purity **2-Phenylpyridin-3-ol**.
 - Transfer the solid to a clean, dry vial.
 - Add approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is highly recommended as it readily dissolves the compound and its residual proton signal ($\delta \approx 2.50$ ppm) does not typically overlap with analyte signals. Importantly, it allows for the observation of the hydroxyl proton due to its hydrogen bond accepting nature.
 - Vortex the vial until the sample is fully dissolved.
 - Using a pipette, transfer the solution into a 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
 - Lock the field frequency onto the deuterium signal of the solvent.
 - Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
 - For ¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz spectrometer would be: a 30° pulse angle, an acquisition time of ~2-3 seconds, a relaxation delay of 2 seconds, and 8-16 scans.[\[11\]](#)
 - For ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. This involves a 90° pulse, a longer acquisition time, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

- Carefully phase the resulting spectra to ensure all peaks are in pure absorption mode.
- Apply a baseline correction to obtain a flat spectrum.
- Calibrate the chemical shift axis. For DMSO-d₆, the residual proton peak is at δ 2.50 ppm and the carbon peak is at δ 39.52 ppm. Alternatively, an internal standard like Tetramethylsilane (TMS) can be used (δ 0.00 ppm).[\[11\]](#)
- For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons.
- Assign the peaks based on their chemical shift, multiplicity, and integration, comparing them to the predicted values.

Conclusion

The comprehensive ¹H and ¹³C NMR analysis provides a detailed and definitive fingerprint of the **2-Phenylpyridin-3-ol** structure. The characteristic downfield shifts of the pyridine ring protons, particularly H6, combined with the distinct chemical environment of the hydroxyl-bearing C3 carbon, serve as key identifiers. By understanding the interplay of substituent effects and the potential for tautomerism, researchers can confidently verify the structure and purity of this valuable compound, enabling its effective use in drug development and materials science applications.

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